1-(Prop-2-yn-1-yl)cyclopentanol
Overview
Description
1-(Prop-2-yn-1-yl)cyclopentanol is a cyclic alcohol compound characterized by a propargylic group attached to the cyclopentane ring.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclopentanol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that this compound can be used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This suggests that its targets could be proteins with reactive cysteine residues.
Mode of Action
The mode of action of 1-(Prop-2-yn-1-yl)cyclopentanol involves its interaction with its targets, likely through covalent bonding with reactive cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially affecting cellular processes.
Result of Action
Its ability to covalently label reactive cysteines suggests it could alter protein function, leading to changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cyclopentanol can be synthesized through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of potassium hydroxide (KOH) in a mixture of ethanol and water . Another method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamine hydrochlorides with carbon disulfide under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the propargylic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares a similar propargylic group and exhibits comparable biological activities.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a propargylic group, used in similar synthetic and biological applications.
Uniqueness: 1-(Prop-2-yn-1-yl)cyclopentanol is unique due to its specific cyclic structure combined with the propargylic group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-prop-2-ynylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBVHCPRWIEACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454130 | |
Record name | 1-(prop-2-ynyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19135-07-0 | |
Record name | 1-(prop-2-ynyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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